2-(2,4-Dinitrophenyl)-4H-3,1-benzoxazin-4-one
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Overview
Description
2-(2,4-Dinitrophenyl)-4H-3,1-benzoxazin-4-one is an organic compound that belongs to the class of benzoxazines This compound is characterized by the presence of a benzoxazinone ring system substituted with a 2,4-dinitrophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,4-Dinitrophenyl)-4H-3,1-benzoxazin-4-one typically involves the reaction of 2,4-dinitrophenylhydrazine with an appropriate benzoxazinone precursor. The reaction conditions often include the use of solvents such as methanol or ethanol and may require the presence of acidic catalysts like sulfuric acid to facilitate the reaction .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using industrial-grade solvents and catalysts, and implementing purification techniques to ensure the compound’s purity and yield.
Chemical Reactions Analysis
Types of Reactions
2-(2,4-Dinitrophenyl)-4H-3,1-benzoxazin-4-one can undergo various chemical reactions, including:
Nucleophilic Substitution: The nitro groups on the phenyl ring make it susceptible to nucleophilic attack, leading to substitution reactions.
Addition-Elimination Reactions: This compound can participate in addition-elimination reactions, particularly with carbonyl compounds, forming hydrazones.
Common Reagents and Conditions
Common reagents used in reactions with this compound include hydrazine derivatives, strong acids like sulfuric acid, and various nucleophiles. Reaction conditions typically involve moderate temperatures and the use of solvents such as methanol or ethanol .
Major Products
The major products formed from reactions involving this compound depend on the specific reaction type. For example, nucleophilic substitution reactions may yield substituted benzoxazinones, while addition-elimination reactions can produce hydrazone derivatives .
Scientific Research Applications
2-(2,4-Dinitrophenyl)-4H-3,1-benzoxazin-4-one has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and analytical chemistry for detecting carbonyl compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development and pharmacological studies.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 2-(2,4-Dinitrophenyl)-4H-3,1-benzoxazin-4-one involves its interaction with specific molecular targets. The compound can act as a nucleophile, participating in addition-elimination reactions with carbonyl groups. This interaction can lead to the formation of stable hydrazone derivatives, which are useful in various chemical and biological applications .
Comparison with Similar Compounds
Similar Compounds
2,4-Dinitrophenol: Known for its use as an uncoupling agent in biochemical studies.
2,4-Dinitrophenylhydrazine: Commonly used in analytical chemistry for detecting carbonyl compounds.
Uniqueness
2-(2,4-Dinitrophenyl)-4H-3,1-benzoxazin-4-one is unique due to its benzoxazinone ring system, which imparts distinct chemical properties and reactivity compared to other dinitrophenyl compounds. This uniqueness makes it valuable in specific scientific and industrial applications .
Properties
Molecular Formula |
C14H7N3O6 |
---|---|
Molecular Weight |
313.22 g/mol |
IUPAC Name |
2-(2,4-dinitrophenyl)-3,1-benzoxazin-4-one |
InChI |
InChI=1S/C14H7N3O6/c18-14-9-3-1-2-4-11(9)15-13(23-14)10-6-5-8(16(19)20)7-12(10)17(21)22/h1-7H |
InChI Key |
ZHIDETZOYSQSGT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)OC(=N2)C3=C(C=C(C=C3)[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
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